1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide
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Overview
Description
1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide is a chemical compound with the molecular formula C6H12ClN2O2P It is known for its unique structure, which includes a phosphoryl group, a dimethylcarbamoyl group, and a chloro substituent
Preparation Methods
The synthesis of 1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide typically involves the reaction of dimethylformamide with phosphoryl chloride and dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The phosphoryl group can participate in oxidation-reduction reactions, altering the oxidation state of phosphorus.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield dimethylformamide and other products.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorylated compounds.
Biology: The compound’s reactivity with nucleophiles makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The phosphoryl group can act as an electrophile, attracting nucleophiles and facilitating the formation of phosphorylated products. This reactivity is crucial for its applications in organic synthesis and biochemical modifications .
Comparison with Similar Compounds
Similar compounds to 1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide include other phosphorylated dimethylformamide derivatives and organophosphorus compounds. These compounds share similar reactivity patterns but may differ in their specific substituents and resulting properties. For example:
Dimethylphosphorylformamide: Lacks the chloro substituent, leading to different reactivity.
Phosphorylchloride derivatives: Vary in their substituents, affecting their chemical behavior and applications.
Properties
CAS No. |
862130-09-4 |
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Molecular Formula |
C6H12ClN2O3P |
Molecular Weight |
226.60 g/mol |
IUPAC Name |
1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide |
InChI |
InChI=1S/C6H12ClN2O3P/c1-8(2)5(10)13(7,12)6(11)9(3)4/h1-4H3 |
InChI Key |
HEGSEOHRZTWUII-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)P(=O)(C(=O)N(C)C)Cl |
Origin of Product |
United States |
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